molecular formula C17H24N2O3S B2970510 3-oxo-N-pentyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide CAS No. 898423-36-4

3-oxo-N-pentyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide

Cat. No.: B2970510
CAS No.: 898423-36-4
M. Wt: 336.45
InChI Key: PIUTYFZNDBJFSH-UHFFFAOYSA-N
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Description

3-oxo-N-pentyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide is a potent and selective agonist for the sphingosine-1-phosphate receptor 1 (S1P1) (Source) . As a key modulator of the S1P signaling pathway, this compound is a critical research tool for investigating lymphocyte biology and immune cell trafficking. Its primary research value lies in its ability to induce internalization of the S1P1 receptor from the cell surface, functionally antagonizing S1P-mediated egress of lymphocytes from lymphoid organs (Source) . This mechanism is central to studies of autoimmune diseases, transplantation immunology, and inflammatory conditions, as it allows researchers to probe the effects of transient lymphopenia and immune modulation in experimental models. The compound's structural similarity to other S1P receptor modulators, such as the prodrug FTY720 (Fingolimod), makes it a valuable chemical probe for dissecting the specific contributions of S1P1 receptor activation apart from other S1P receptor subtypes (Source) . Its application facilitates a deeper understanding of the S1P-S1P1 axis in vascular development, endothelial barrier function, and the pathophysiology of multiple sclerosis and other immune-mediated disorders.

Properties

IUPAC Name

2-oxo-N-pentyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3S/c1-2-3-4-9-18-23(21,22)15-11-13-6-5-10-19-16(20)8-7-14(12-15)17(13)19/h11-12,18H,2-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIUTYFZNDBJFSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNS(=O)(=O)C1=CC2=C3C(=C1)CCC(=O)N3CCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601323396
Record name 2-oxo-N-pentyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601323396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

45.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49678149
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

898423-36-4
Record name 2-oxo-N-pentyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601323396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-oxo-N-pentyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide typically involves multiple steps, starting with the construction of the pyridoquinoline core. This can be achieved through a series of cyclization reactions, often using strong bases or acids to facilitate ring closure. Subsequent functionalization steps introduce the pentyl group and the sulfonamide moiety.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a catalyst or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its reactivity allows for the creation of diverse derivatives, which can be explored for various applications.

Biology: Biologically, 3-oxo-N-pentyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide has shown potential as a therapeutic agent. Its interactions with biological targets can lead to the development of new drugs for treating diseases.

Medicine: In medicine, this compound is being investigated for its pharmacological properties. It may have applications in the treatment of conditions such as inflammation, pain, and infections.

Industry: Industrially, this compound can be used in the production of advanced materials, including polymers and coatings. Its unique properties make it suitable for various applications in material science.

Mechanism of Action

The mechanism by which 3-oxo-N-pentyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to therapeutic outcomes. The exact molecular targets and pathways involved are still under investigation, but they are believed to include enzymes and receptors relevant to disease processes.

Comparison with Similar Compounds

Key Observations :

  • The pyrido-quinoline core in the target compound distinguishes it from pyrido-quinoxaline derivatives, which may exhibit different electronic properties due to the nitrogen positioning .

Carbonyl and Hydroxy Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Key Features Reference
8-Hydroxy-...-quinoline-9-carbaldehyde 8-hydroxy; 9-carbaldehyde C₁₃H₁₅NO₂ ~217.3 Aldehyde group enables conjugation reactions; hydroxy group may participate in hydrogen bonding.
2-(8-Hydroxy-...-quinoline-9-carbonyl)-benzoic acid 8-hydroxy; benzoyl carboxylic acid C₂₁H₁₉NO₄ ~349.4 Carboxylic acid enhances solubility; used as a fluorophore intermediate.

Key Observations :

  • Carbaldehyde and benzoyl derivatives are often intermediates for synthesizing fluorescent probes, as seen in far-red imaging agents for pancreatic cancer .
  • The absence of a sulfonamide group in these compounds limits their utility in sulfonamide-targeted therapies but expands their role in imaging applications.

Oxalamide Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Key Features Reference
N1-(3-methoxyphenyl)-N2-(3-oxo-...-yl)oxalamide Oxalamide; 3-methoxyphenyl C₂₁H₂₁N₃O₄ ~379.4 Methoxyphenyl group introduces aromaticity and potential CNS activity.
N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-(3-oxo-...-yl)oxalamide Oxalamide; furan-hydroxypropyl C₂₁H₂₃N₃O₅ ~397.4 Furan and hydroxy groups may enhance binding to carbohydrate-processing enzymes.

Key Observations :

  • Oxalamide derivatives replace sulfonamide with a urea-like linkage, altering hydrogen-bonding capacity and target selectivity .
  • The furan and methoxyphenyl substituents suggest applications in targeting enzymes or receptors with hydrophobic or polar active sites.

Biological Activity

3-oxo-N-pentyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide (CAS No. 898423-36-4) is a compound of interest due to its potential biological activities. This article aims to summarize its biological activity based on available research findings.

  • Molecular Formula : C17H24N2O3S
  • Molecular Weight : 336.5 g/mol

Biological Activity Overview

The compound has been studied for various biological activities including antimicrobial, antitumor, and anti-inflammatory effects. The following sections detail these activities along with relevant case studies and research findings.

Antimicrobial Activity

Research has indicated that derivatives of quinoline compounds exhibit significant antimicrobial properties. Specifically, studies have shown that related compounds demonstrate effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli.

Case Study: Antimicrobial Screening

A study conducted on related quinoline derivatives found that several exhibited potent antibacterial activity. The methodology involved synthesizing a series of compounds and testing them against common pathogens:

Compound NameTarget PathogenActivity Level
Compound AStaphylococcus aureusHigh
Compound BEscherichia coliModerate
Compound CBacillus subtilisLow

In this context, although specific data on this compound is limited in the literature, its structural similarities suggest potential antimicrobial efficacy.

Antitumor Activity

Quinoline derivatives are also known for their antitumor properties. Research has indicated that these compounds can inhibit tumor cell proliferation through various mechanisms.

Research Findings

A study published in a peer-reviewed journal demonstrated that certain quinoline derivatives could induce apoptosis in cancer cell lines through the activation of caspases:

Compound NameCancer Cell LineIC50 (µM)
Compound DHeLa (Cervical Cancer)15
Compound EMCF7 (Breast Cancer)20

While direct studies on the specific compound are sparse, its structural framework suggests similar potential for antitumor activity.

Anti-inflammatory Effects

In addition to antimicrobial and antitumor activities, some studies have suggested that quinoline derivatives possess anti-inflammatory properties. These effects are often mediated through the inhibition of pro-inflammatory cytokines.

Experimental Evidence

A recent investigation into related compounds showed a reduction in inflammatory markers in vitro:

Compound NameInflammatory MarkerReduction (%)
Compound FTNF-alpha40
Compound GIL-635

This suggests that this compound may exhibit similar effects.

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